![molecular formula C14H21NO4 B15053468 tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a chiral center bearing hydroxyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral intermediate. One common method includes the use of a chiral epoxide, which undergoes ring-opening with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2)
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, NaBH4, ethanol or THF, reflux.
Substitution: TsCl, SOCl2, pyridine, dichloromethane, room temperature
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of tosylates or chlorides
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is used as a chiral building block for the synthesis of complex molecules. Its chiral centers make it valuable for the preparation of enantiomerically pure compounds .
Biology
In biological research, this compound can be used as a protecting group for amines and alcohols, facilitating the synthesis of peptides and other biomolecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals, where its stability and reactivity are advantageous .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate involves the hydrolysis of the carbamate group to release the active amine or alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or amidases in biological systems. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate: Another chiral carbamate used in organic synthesis.
tert-Butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate: A structurally related compound with different reactivity and applications.
Uniqueness
tert-Butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is unique due to its specific chiral centers and the presence of both hydroxyl and phenyl groups. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of complex, enantiomerically pure molecules .
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12+/m0/s1 |
Clave InChI |
WEIHMMMBXBQYNT-NWDGAFQWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CO)[C@@H](C1=CC=CC=C1)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
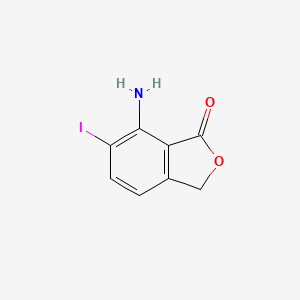
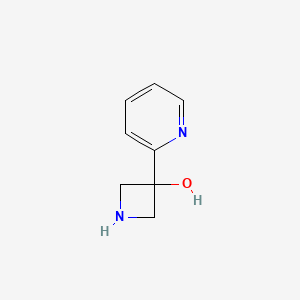
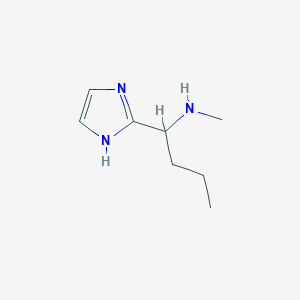
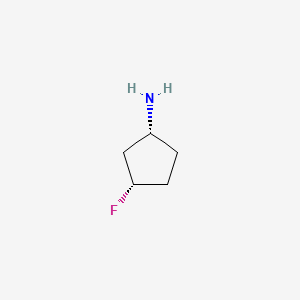
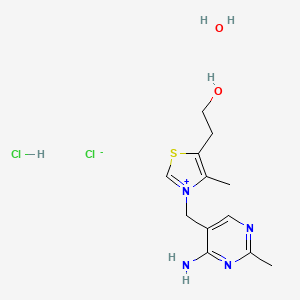

![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)

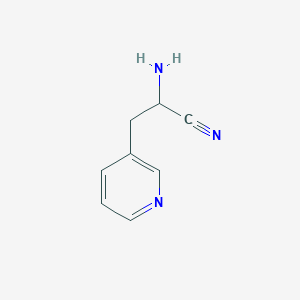

![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
